molecular formula C9H18N2O2 B8700615 ethyl N-methyl-N-piperidin-4-ylcarbamate

ethyl N-methyl-N-piperidin-4-ylcarbamate

Cat. No. B8700615
M. Wt: 186.25 g/mol
InChI Key: QIAQJLFLGMPNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05214055

Procedure details

49 g of the compound obtained in Stage A dissolved in 500 ml of acetic acid in the presence of 1 g of 5% Pd/C are hydrogenated at 50° C. under 5 Kg. The catalyst is filtered off, the filtrate is evaporated, recovered with diethyl ether and rendered basic in the cold with 50 ml of sodium hydroxide solution. The ethereal phase is dried and evaporated to yield the desired compound.
Name
compound
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]([CH3:20])[C:15](=[O:19])[O:16][CH2:17][CH3:18])[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)(=O)C.[Pd]>[NH:8]1[CH2:9][CH2:10][CH:11]([N:14]([CH3:20])[C:15](=[O:19])[O:16][CH2:17][CH3:18])[CH2:12][CH2:13]1

Inputs

Step One
Name
compound
Quantity
49 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N(C(OCC)=O)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are hydrogenated at 50° C. under 5 Kg
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
recovered with diethyl ether
CUSTOM
Type
CUSTOM
Details
The ethereal phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)N(C(OCC)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.